molecular formula C17H12O2 B11936974 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid CAS No. 35021-63-7

4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid

Cat. No.: B11936974
CAS No.: 35021-63-7
M. Wt: 248.27 g/mol
InChI Key: FKSIIJYNCZTDFV-UHFFFAOYSA-N
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Description

4c,8d-Dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid is a complex organic compound with a unique structure that includes fused benzene rings and a cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of the Dibenzocyclopropane Core: This step involves the cyclopropanation of a dibenzyl compound using a reagent such as diazomethane or a similar carbene source.

    Functionalization of the Cyclopropane Ring: The cyclopropane ring is then functionalized through various reactions, such as halogenation or hydroxylation, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4c,8d-Dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present on the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, alkanes

    Substitution Products: Halogenated compounds, alkylated compounds, amines, thiols

Scientific Research Applications

4c,8d-Dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4c,8b-Dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8d(4bH)-carboxamide
  • Methyl 4c,8b-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8d(4bH)-carboxylate
  • 4c,8b-Dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8d(4bH)-carbonitrile

Uniqueness

4c,8d-Dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid is unique due to its specific structural features, such as the fused benzene rings and the cyclopropane moiety

Properties

CAS No.

35021-63-7

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

pentacyclo[7.7.0.02,16.03,8.010,15]hexadeca-3,5,7,10,12,14-hexaene-9-carboxylic acid

InChI

InChI=1S/C17H12O2/c18-16(19)17-11-7-3-1-5-9(11)13-14(15(13)17)10-6-2-4-8-12(10)17/h1-8,13-15H,(H,18,19)

InChI Key

FKSIIJYNCZTDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C3C2(C5=CC=CC=C45)C(=O)O

Origin of Product

United States

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